Ditisan (base)

Pharmacokinetics Drug metabolism Tricyclic antidepressants

Ditisan (base), chemically designated as imipramine N-oxide (imipraminoxide; primary CAS 6829-98-7; deprecated CAS 2207-85-4), is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class with molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.4 g/mol. Introduced in Europe in the 1960s under brand names Imiprex and Elepsin for the treatment of depression, it is both a structural analogue and a metabolic N-oxidation product of imipramine.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 2207-85-4
Cat. No. B1620444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitisan (base)
CAS2207-85-4
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN(C)CCC[N+]1(C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
InChIInChI=1S/C19H24N2O/c1-20(2)14-7-15-21(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3
InChIKeyCADMPLPEJHVVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ditisan (Base) CAS 2207-85-4: Imipramine N-Oxide Tricyclic Antidepressant Procurement & Differentiation Guide


Ditisan (base), chemically designated as imipramine N-oxide (imipraminoxide; primary CAS 6829-98-7; deprecated CAS 2207-85-4), is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class with molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.4 g/mol [1]. Introduced in Europe in the 1960s under brand names Imiprex and Elepsin for the treatment of depression, it is both a structural analogue and a metabolic N-oxidation product of imipramine [2]. The compound reached a maximum clinical trial phase of II and carries one investigational indication [1]. Unlike its parent imipramine, imipramine N-oxide exhibits a markedly differentiated pharmacokinetic profile—including an intravenous elimination half-life of approximately 1.8 hours and 100% oral systemic availability—that makes simple in-class substitution scientifically unjustifiable [3].

Why Imipramine Cannot Substitute for Ditisan (Imipramine N-Oxide): Key Pharmacological & Metabolic Differentiation


Although imipramine N-oxide shares the dibenzazepine scaffold and a common pharmacological target profile with its parent compound imipramine, the two cannot be interchangeably deployed in research or clinical protocols. Imipramine N-oxide is metabolized exclusively by flavin-containing monooxygenase 1 (FMO1) to form its N-oxide moiety, whereas imipramine undergoes demethylation and hydroxylation via multiple cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2D6) [1]. This divergent enzymatic processing produces a ~7–14-fold shorter elimination half-life for the N-oxide (1.5–2.5 h oral; 1.8 h IV) versus imipramine (10–25 h), along with 100% oral systemic availability compared to approximately 40% for the parent drug [2][3]. Furthermore, imipramine N-oxide demonstrates substantially weaker microsomal binding in hepatic tissue (complete release into medium vs. a slice-to-medium concentration ratio of 10 for imipramine) and a clinically documented reduction in orthostatic hypotensive and anticholinergic side effects, establishing procurement-level differentiation that precludes generic substitution [4][5].

Ditisan (Imipramine N-Oxide) Quantitative Differentiation Evidence: Head-to-Head & Cross-Study Comparative Data vs. Imipramine and In-Class Analogs


Elimination Half-Life: ~7–14-Fold Shorter Than Imipramine Enables Rapid Clearance Research Applications

Imipramine N-oxide exhibits a dramatically shorter elimination half-life than its parent compound imipramine. Following oral and intravenous administration in healthy human volunteers (single dose of 1 mg/kg), the plasma half-life of imipramine N-oxide ranged between 1.5 and 2.5 hours, with an intravenous half-life of 1.8 hours [1][2]. In contrast, the terminal elimination half-life of imipramine (parent drug) is 10–16 hours, with a mean of approximately 19–20 hours reported across multiple pharmacokinetic references [3].

Pharmacokinetics Drug metabolism Tricyclic antidepressants

Oral Systemic Availability: 100% for Imipramine N-Oxide vs. ~40% for Imipramine

Imipramine N-oxide demonstrates complete oral systemic availability, averaging 100% following oral administration in healthy human volunteers, in stark contrast to imipramine which undergoes extensive first-pass hepatic metabolism resulting in an absolute oral bioavailability of only 40.2% in the control state [1][2]. This approximately 2.5-fold difference in systemic availability has profound implications for dosing equivalence calculations and experimental design.

Bioavailability Oral absorption First-pass metabolism

Orthostatic and ECG Safety Profile: Direct Head-to-Head Intravenous Comparison Demonstrates Fewer Cardiovascular Adverse Events

In a direct head-to-head clinical comparison, three age- and sex-matched groups of 10 depressed patients were treated intravenously with imipramine, chlorimipramine, or imipramine N-oxide in escalating doses from 25 mg to 150–175 mg administered as single daily infusions over 1 hour [1]. Orthostatic reactions and ECG changes were assessed before treatment, after 4–5 infusions, and after 8–10 infusions. The study reported unequivocally more orthostatic abnormalities and ECG changes in the patients treated with imipramine than in those treated with imipramine N-oxide, with practically no changes observed in the chlorimipramine group [1].

Cardiovascular safety Orthostatic hypotension ECG changes

Hepatic Microsomal Binding: ~10-Fold Difference in Tissue Partitioning Relative to Imipramine

In a direct comparative study using rat liver slices and microsomes, imipramine N-oxide (IPNO) exhibited fundamentally different intracellular binding behavior compared to imipramine. Imipramine permeated rapidly into liver slices and was avidly and strongly bound to microsomes, with concentrations in liver slices reaching ratios of 10 relative to the incubation medium [1]. In marked contrast, both the capacity and strength of microsomal binding of IPNO were characterized as low, and the release of this metabolite into the medium was complete [1]. This approximately 10-fold difference in tissue partitioning has direct consequences for hepatic distribution kinetics.

Hepatic distribution Microsomal binding Intracellular pharmacokinetics

FMO1-Specific Metabolic Pathway: Exclusive Enzymatic Route Confers Utility as a Flavin-Containing Monooxygenase Activity Probe

Imipramine N-oxide is formed exclusively by flavin-containing monooxygenase 1 (FMO1), with no involvement of cytochrome P450 enzymes in this specific N-oxidation pathway, as demonstrated by antibody inhibition studies showing that anti-FMO antibody selectively inhibited imipramine N-oxidation while anti-NADPH cytochrome P-450 reductase antiserum had no effect [1]. In Fmo1 knockout mice, imipramine N-oxide production was completely abolished, and the animals exhibited exaggerated pharmacological responses to imipramine including tremor and body spasm, with higher concentrations of the parent compound in serum and kidney and increased desipramine in brain [2]. In contrast, imipramine itself is metabolized through multiple parallel CYP450 pathways (CYP1A2, CYP2C19, CYP2D6) in addition to FMO1, making it a nonspecific substrate for any single enzyme activity measurement [2].

FMO1 biomarker N-oxidation Pharmacogenetics

Prodrug-Like Pharmacokinetic Dynamics: Lower Circulating Imipramine/Desipramine Levels at 12 Hours Despite Equivalent Clinical Efficacy

In a crossover clinical pharmacokinetic study, thirteen depressed patients received continuous treatment with weekly increasing oral doses of imipramine N-oxide for three weeks, followed by intramuscular injections during the fourth week and imipramine during the fifth week [1]. Plasma and blood cell concentrations of imipramine N-oxide and its metabolites imipramine and desipramine were determined weekly. The concentration of imipramine and desipramine was lower during treatment with imipramine N-oxide than during treatment with the same dose of imipramine in samples taken 12 hours after the last dose [1]. Despite these lower circulating concentrations of active metabolites, a good clinical effect was noted in the patients investigated, and there was evidence of extensive intracellular formation of imipramine as indicated by high imipramine content in blood cells during the first hours after imipramine N-oxide administration [1].

Prodrug metabolism Metabolic interconversion Steady-state pharmacokinetics

Best-Fit Research & Industrial Application Scenarios for Ditisan (Imipramine N-Oxide) Based on Quantitative Differentiation Evidence


FMO1 Enzyme Activity Probe and Pharmacogenetic Biomarker Studies

Imipramine N-oxide is the ideal probe substrate for quantifying flavin-containing monooxygenase 1 (FMO1) activity in tissue microsomes, cultured hepatocytes, and recombinant enzyme systems, owing to its exclusive dependence on FMO1 for N-oxide formation with no CYP450 involvement. Researchers can use the formation rate of imipramine N-oxide (optimal at pH 8.5) as a direct readout of functional FMO1 activity, while using the absence of N-oxide production in Fmo1 knockout models or after heat inactivation (45°C, 20 min) as negative controls [1][2]. This application is directly supported by the evidence in Evidence Item 5 demonstrating complete abolition of IPNO formation in Fmo1(-/-) mice and the antibody inhibition studies confirming FMO specificity.

Rapid-Clearance Tricyclic Antidepressant for Repeat-Dosing Pharmacokinetic/Pharmacodynamic Studies

With an elimination half-life of 1.5–2.5 hours (oral) and 1.8 hours (intravenous), imipramine N-oxide is uniquely suited among TCAs for experimental protocols requiring rapid drug washout between dosing sessions, multiple within-day dosing paradigms, or studies where prolonged receptor occupancy would confound behavioral or biochemical readouts [3]. The compound's 100% oral systemic availability further ensures predictable dose-exposure relationships without the confounding influence of variable first-pass metabolism that affects imipramine (40% bioavailability) [3][4]. This application derives from Evidence Items 1 and 2.

Cardiovascular Safety Pharmacology: Differentiated TCA with Reduced Orthostatic and ECG Liability

For preclinical cardiovascular safety pharmacology studies comparing the hemodynamic effects of tricyclic antidepressants, imipramine N-oxide provides a comparator compound with a documented reduction in orthostatic abnormalities and ECG changes relative to imipramine, as established in the direct intravenous head-to-head comparison by Dencker et al. (1976) [5]. This makes the compound valuable for studies aimed at dissociating the antidepressant mechanism from cardiovascular side effects, or for investigating structure-activity relationships that contribute to TCA-induced cardiotoxicity. This scenario is directly supported by Evidence Item 3.

Hepatic Disposition and Prodrug Activation Studies: Investigating Reversible N-Oxide Metabolism

Imipramine N-oxide serves as a model compound for studying reversible tertiary amine N-oxide metabolism and intracellular prodrug activation. Its low hepatic microsomal binding (complete release into medium vs. a slice-to-medium ratio of 10 for imipramine), combined with its capacity to be reduced back to active imipramine within blood cells and tissues via NAD(P)H/menadione-dependent quinone reductase systems, makes it an excellent tool for investigating compartmental pharmacokinetics, tissue-specific drug activation, and the role of N-oxide reduction in modulating drug exposure [6][7]. This application is supported by Evidence Items 4 and 6.

Quote Request

Request a Quote for Ditisan (base)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.